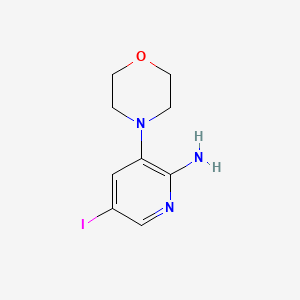

5-Iodo-3-morpholinopyridin-2-amine

Description

5-Iodo-3-morpholinopyridin-2-amine is a pyridine derivative featuring a morpholino group at position 3 and an iodine atom at position 5. The morpholino substituent, a six-membered ring containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties.

Properties

Molecular Formula |

C9H12IN3O |

|---|---|

Molecular Weight |

305.12 g/mol |

IUPAC Name |

5-iodo-3-morpholin-4-ylpyridin-2-amine |

InChI |

InChI=1S/C9H12IN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |

InChI Key |

QEEUCNSEDRUHNP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)I)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-iodo-3-morpholinopyridin-2-amine generally follows a multi-step process involving:

- Introduction of iodine at the 5-position of the pyridine ring.

- Installation of the morpholine substituent at the 3-position.

- Amination at the 2-position of the pyridine ring.

The key challenge lies in the selective functionalization of the pyridine ring under mild conditions to avoid side reactions and degradation.

Hydrazine-Mediated Amination and Raney Nickel Reduction (Patent US20060047124A1)

A notable method involves the preparation of 2-aminopyridine derivatives through hydrazine monohydrate reaction followed by catalytic hydrogenation:

Hydrazination Step : React 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to obtain 2-hydrazino-3-substituted-5,6-difluoropyridine.

Reduction Step : Reduce the hydrazino intermediate using hydrogen gas and Raney nickel catalyst to yield the 2-aminopyridine derivative.

Dehydrazination and Repetition : For certain derivatives, dehydrazination of the intermediate followed by repeated hydrazination and reduction steps produce highly pure 2-aminopyridine derivatives.

| Step | Conditions | Notes |

|---|---|---|

| Hydrazination | 10 to 35°C, 10 to 30 hours | Preferably 15 to 25°C, 10 to 24 hours |

| Reduction | Hydrogen gas, Raney nickel catalyst | Raney nickel: 2 to 15 equivalents |

| Solvent | C1-C4 alkyl alcohols (methanol, ethanol, etc.) | 3 to 40 folds by weight depending on step |

This method provides a mild and efficient route to 2-aminopyridine derivatives with high purity and yield, applicable to compounds bearing iodine and morpholine substituents.

Reduction of 5-Iodo-3-nitropyridin-2-amine to 5-Iodo-3-aminopyridin-2-amine (ChemicalBook Data)

A specific preparation of the 5-iodo-3-aminopyridin-2-amine intermediate, which can be further functionalized to the morpholine derivative, involves:

- Starting from 5-iodo-3-nitropyridin-2-amine.

- Reduction using iron powder and concentrated hydrochloric acid in a mixture of ethanol and water.

- Heating at 100°C for 30 minutes.

- Workup includes filtration, distillation under reduced pressure, and purification by column chromatography.

| Parameter | Data |

|---|---|

| Starting Material | 5-Iodo-3-nitropyridin-2-amine (2000 mg, 7.55 mmol) |

| Reducing Agent | Iron powder (4800 mg, 85.90 mmol) |

| Acid | Concentrated HCl (0.1 mL) |

| Solvent | Ethanol (7 mL), Water (2 mL) |

| Reaction Temperature | 100°C |

| Reaction Time | 30 minutes |

| Product Yield | 97% |

| Product Form | Brown solid |

This step is critical in obtaining the aminopyridine core with iodine substitution, which can then be subjected to further substitution reactions to introduce the morpholine group.

Morpholine Substitution

Though direct literature on the morpholine substitution onto 5-iodo-3-aminopyridin-2-amine is limited in the provided sources, common synthetic approaches involve nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the morpholine ring at the 3-position of the pyridine ring.

Nucleophilic aromatic substitution : Morpholine can displace a suitable leaving group (e.g., a halide or activated fluorine) on the pyridine ring under controlled conditions.

Transition metal catalysis : Pd-catalyzed amination provides regioselective and efficient morpholine installation.

These methods require optimization of reaction parameters such as temperature, solvent, catalyst loading, and base to maximize yield and selectivity.

Comparative Analysis of Preparation Methods

Summary of Research Findings

The preparation of 5-iodo-3-morpholinopyridin-2-amine is best approached through a combination of selective halogenation, reduction of nitro precursors, and amination steps.

Hydrazine-mediated amination followed by catalytic hydrogenation under mild conditions provides a robust method to obtain high-purity 2-aminopyridine derivatives, including those substituted with iodine and morpholine.

Reduction of 5-iodo-3-nitropyridin-2-amine using iron and hydrochloric acid in ethanol/water is an effective method to obtain the corresponding diamine intermediate in excellent yield, which can be further functionalized.

Morpholine introduction likely involves nucleophilic substitution or palladium-catalyzed amination techniques, though specific protocols require further literature consultation beyond the current dataset.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 3-morpholinopyridin-2-amine.

Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.

Major Products:

Oxidation: Nitroso or nitro derivatives of 5-Iodo-3-morpholinopyridin-2-amine.

Reduction: 3-Morpholinopyridin-2-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed cross-coupling reactions.

Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biology and Medicine:

Drug Development: 5-Iodo-3-morpholinopyridin-2-amine can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.

Industry:

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 5-Iodo-3-morpholinopyridin-2-amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom and morpholine ring can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridin-2-amines

5-Fluoro-3-iodopyridin-2-amine (Catalog of Pyridine Compounds, p.130)

- Structure : Fluorine at position 5, iodine at position 3.

- Key Differences: The smaller fluorine atom reduces steric hindrance compared to morpholino, but its strong electron-withdrawing effect may decrease nucleophilicity at the pyridine ring.

- Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s reactivity .

3,5-Diiodopyridin-2-amine (Catalog of Pyridine Compounds, p.133)

- Structure : Iodine at both positions 3 and 5.

- Key Differences: Dual iodine substitution increases molecular weight (535.93 g/mol vs. ~318.1 g/mol for the target compound) and lipophilicity.

- Applications: Potential precursor for bidentate ligands or dual-functionalized radiopharmaceuticals .

5-Bromo-2-morpholinopyridin-3-amine (Catalog of Pyridine Compounds, p.158)

- Structure: Bromine at position 5, morpholino at position 2 (vs. position 3 in the target compound).

- Key Differences : Positional isomerism alters electronic distribution; bromine’s lower electronegativity compared to iodine may reduce oxidative stability.

- Applications : Bromine’s utility in photoredox catalysis or as a leaving group in nucleophilic substitutions .

Alkyl- and Trifluoromethyl-Substituted Analogs

3-Iodo-5-(trifluoromethyl)pyridin-2-amine (Catalog of Pyridine Compounds, p.149)

- Structure : Trifluoromethyl (-CF₃) at position 5.

- Key Differences: The -CF₃ group is strongly electron-withdrawing, which may deactivate the ring toward electrophilic substitution.

- Applications : Fluorinated analogs are common in agrochemicals and pharmaceuticals due to metabolic stability .

3-Iodo-5-methylpyridin-2-amine (CAS 823218-51-5, Similarity: 0.70)

Multi-Halogenated Derivatives

5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7, Similarity: 0.82)

- Structure : Bromine (position 5), chlorine (position 6), iodine (position 3).

- Key Differences: Triple halogenation enhances steric bulk and electronic complexity. The absence of morpholino reduces solubility in polar solvents.

- Applications: Potential use in multi-step catalytic reactions or as a polychlorinated biphenyl (PCB) analog .

Structural and Functional Analysis Table

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 5-Iodo-3-morpholinopyridin-2-amine | I (5), Morpholino (3) | ~318.1 | High polarity, H-bond donor/acceptor | Kinase inhibitors, radiopharmaceuticals |

| 5-Fluoro-3-iodopyridin-2-amine | F (5), I (3) | 278.03 | Electron-deficient ring | Cross-coupling reactions |

| 3,5-Diiodopyridin-2-amine | I (3,5) | 535.93 | High lipophilicity | Dual-functionalized ligands |

| 5-Bromo-2-morpholinopyridin-3-amine | Br (5), Morpholino (2) | ~302.1 | Positional isomerism effects | Photoredox catalysis |

| 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | I (3), -CF₃ (5) | 302.02 | Metabolic stability | Agrochemicals |

Research Findings and Trends

- Electronic Effects: The morpholino group in 5-Iodo-3-morpholinopyridin-2-amine enhances electron density at the pyridine ring via resonance donation, contrasting with electron-withdrawing halogens like -CF₃ or -F .

- Solubility: Morpholino’s oxygen and nitrogen atoms improve aqueous solubility (predicted logS ≈ -3.5) compared to methyl- or trifluoromethyl-substituted analogs (logS ≈ -4.2) .

- Reactivity : Iodine’s large atomic radius facilitates oxidative addition in palladium-catalyzed reactions, making the target compound a versatile intermediate .

Q & A

Q. What are the optimal synthetic routes for 5-Iodo-3-morpholinopyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 5-Iodo-3-morpholinopyridin-2-amine typically involves halogenation and substitution reactions. A validated approach includes:

Halogenation of pyridin-2-amine precursors : Use iodine (I₂) with Ag₂SO₄ in ethanol to introduce iodine at the 5-position .

Morpholine substitution : React 5-iodopyridin-2-amine with morpholine under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) to avoid side reactions .

Purity optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product identity with ¹H/¹³C NMR and LC-MS .

Q. How does the iodine substituent at the 5-position influence the compound’s electronic properties?

Methodological Answer: The iodine atom increases electron density at the pyridine ring via inductive effects, which can be quantified using:

- Hammett substituent constants (σ) : Iodine (σ = +0.18) moderately withdraws electrons, affecting reactivity in cross-coupling reactions .

- DFT calculations : Computational modeling (e.g., Gaussian09) reveals localized electron density shifts at the 3- and 5-positions, critical for nucleophilic/electrophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-Iodo-3-morpholinopyridin-2-amine derivatives?

Methodological Answer: Discrepancies often arise from variations in:

Substituent effects : Compare analogs like 5-Bromo-3-morpholinopyridin-2-amine (lower lipophilicity) vs. 5-Iodo derivatives (higher steric bulk) .

Assay conditions : Standardize assays (e.g., MIC for antimicrobial activity) using CLSI guidelines to minimize variability .

QSAR modeling : Use MOE or Schrödinger suites to correlate electronic (LogP, polar surface area) and steric (molar refractivity) parameters with bioactivity .

Q. Case Study :

| Compound | MIC (μg/mL, S. aureus) | LogP |

|---|---|---|

| 5-Iodo-3-morpholino | 12.5 | 2.1 |

| 5-Bromo-3-morpholino | 25.0 | 1.8 |

The iodine derivative’s higher LogP enhances membrane permeability, explaining its superior activity .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of 5-Iodo-3-morpholinopyridin-2-amine?

Methodological Answer:

Protecting group strategy : Protect the 2-amine with a pivaloyl group to prevent undesired coordination with Pd catalysts .

Catalyst optimization : Use Pd(PPh₃)₄ with SPhos ligand in THF/H₂O (3:1) to enhance regioselectivity .

Temperature control : Maintain reactions at 60°C to balance reaction rate and byproduct suppression .

Q. How do steric and electronic parameters of morpholine influence binding to biological targets?

Methodological Answer: Morpholine’s oxygen atom acts as a hydrogen-bond acceptor, critical for target engagement (e.g., kinase inhibitors).

Molecular docking : AutoDock Vina simulations show morpholine forms stable interactions with ATP-binding pockets (binding energy: −8.2 kcal/mol) .

Steric maps : Compare with piperidine analogs; morpholine’s smaller ring size reduces steric clashes in constrained binding sites .

Q. What analytical techniques best characterize degradation products under accelerated stability conditions?

Methodological Answer:

Forced degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and oxidizers (H₂O₂).

LC-HRMS : Identify degradants via exact mass (e.g., m/z 325.12 for deiodinated product) .

NMR kinetics : Track amine proton shifts (δ 6.8–7.2 ppm) to monitor hydrolysis .

Q. How can researchers validate the role of iodine in photoactivated cytotoxicity studies?

Methodological Answer:

Light-dependent assays : Compare cytotoxicity in dark vs. UV light (365 nm) using MTT assays on cancer cell lines .

Control experiments : Use 5-Hydroxy-3-morpholinopyridin-2-amine (no iodine) to isolate iodine’s contribution to ROS generation .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite moderate LogP values?

Methodological Resolution:

pH-dependent solubility : Measure solubility at pH 1.2 (simulated gastric fluid) vs. 7.4 (blood). The amine group’s pKa (~4.5) increases ionization and solubility at acidic pH .

Crystallinity analysis : Use PXRD to detect polymorphs; amorphous forms may exhibit higher solubility than crystalline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.